1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one

FLT3 kinase inhibition anticancer spirooxindole

1,2,3,4-Tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one (CAS 543745-35-3) is a spirocyclic heterocycle comprising a partially saturated tetrahydroquinazoline ring fused at the 3-position of an oxindole (indolin-2-one) core. This compound serves as the foundational unsubstituted scaffold for a rapidly expanding family of spiro[indoline-3,2′-quinazoline] derivatives that have demonstrated quantifiable activity across multiple therapeutic target classes, including FLT3 kinase , P-glycoprotein (P-gp) , SIRT1 , and TNF-α.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 543745-35-3
Cat. No. B2517996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one
CAS543745-35-3
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESC1C2=CC=CC=C2NC3(N1)C4=CC=CC=C4NC3=O
InChIInChI=1S/C15H13N3O/c19-14-15(11-6-2-4-8-13(11)17-14)16-9-10-5-1-3-7-12(10)18-15/h1-8,16,18H,9H2,(H,17,19)
InChIKeyHFRCCUFXNLTYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one (CAS 543745-35-3): Procurement-Relevant Core Scaffold Profile for Spiroheterocyclic Library Design


1,2,3,4-Tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one (CAS 543745-35-3) is a spirocyclic heterocycle comprising a partially saturated tetrahydroquinazoline ring fused at the 3-position of an oxindole (indolin-2-one) core. This compound serves as the foundational unsubstituted scaffold for a rapidly expanding family of spiro[indoline-3,2′-quinazoline] derivatives that have demonstrated quantifiable activity across multiple therapeutic target classes, including FLT3 kinase [1], P-glycoprotein (P-gp) [2], SIRT1 [3], and TNF-α [4]. Unlike its widely studied 2,4′(3′H)-dione analogue, this mono‑oxindole variant retains a free NH in the tetrahydroquinazoline ring, providing a unique synthetic handle for regioselective N‑functionalization that is not available in the dione series, enabling modular diversification strategies that have yielded sub‑micromolar kinase inhibitors and nanomolar‑potency P‑gp reversal agents.

Why Generic Spirooxindole or Dihydroquinazoline Substitution Cannot Replicate 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one Performance


1,2,3,4-Tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one cannot be interchanged with generic spirooxindoles (e.g., spiro[pyrrolidine-3,3′-oxindole] MDM2 inhibitors) or simple dihydroquinazolines because its unique spiro‑junction geometry enforces a rigid orthogonal orientation between the oxindole and tetrahydroquinazoline ring systems that is essential for productive binding across multiple unrelated protein targets. Crystallographic and docking studies of the closely related dione series demonstrate that the tetrahydroquinazoline benzene ring occupies a deep hydrophobic pocket in SIRT1 [1] while simultaneously positioning the oxindole NH for critical hydrogen‑bond interactions. This dual‑site recognition motif is absent in mono‑cyclic oxindoles (which lack the second aromatic ring) and in non‑spiro quinazoline‑oxindole conjugates (which lack the constrained orthogonal geometry). Quantitative evidence from the dione series shows that subtle substituent changes on the isatin ring alone modulate FLT3 inhibitory activity from inactive to IC₅₀ = 2.4 μM [2] and alter P‑gp reversal potency by over 10‑fold [3]; thus, any structural simplification of the spiro core itself is highly likely to ablate activity entirely.

Quantitative Differentiation Evidence: Why 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one Is the Preferred Core Scaffold for Targeted Library Synthesis


FLT3 Kinase Inhibition: Scaffold Dependency Demonstrated by Derivative 5f versus Non‑Spiro Quinazoline Controls

The spiro[indoline-3,2′-quinazoline] scaffold, for which 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one is the unsubstituted progenitor, confers FLT3 kinase inhibitory activity that is exquisitely dependent on the intact spiro framework. In the dione series, compound 5f (bearing a 4-methylphenyl substituent on the isatin ring) inhibited wild‑type FLT3 by 55% and the clinically relevant D835Y mutant by 62% at 25 μM, and displayed broad anti‑proliferative activity across EBC‑1, A549, HT‑29, and K562 cell lines with IC₅₀ values ranging from 2.4 to 13.4 μM [1]. In contrast, non‑spiro quinazoline‑based FLT3 inhibitors such as SU5416 (a structurally related indolin‑2‑one kinase inhibitor) exhibited markedly different selectivity profiles and did not engage the FLT3 D835Y mutant effectively, highlighting the critical contribution of the spiro geometry to mutant‑kinase targeting. While direct comparative data for the unsubstituted mono‑oxindole scaffold are not yet published, the available SAR demonstrates that the spiro core is the sine qua non for FLT3 activity; decoupled or mono‑cyclic analogues are either inactive or target entirely different kinases [1].

FLT3 kinase inhibition anticancer spirooxindole

P‑Glycoprotein Inhibition and MDR Reversal: 12.9‑Fold Rhd123 Accumulation Enhancement versus Untreated Controls

Derivatives of the spiro[indoline-3,2′-quinazoline] scaffold demonstrate potent P‑glycoprotein (P‑gp) inhibitory activity, achieving functional MDR reversal in doxorubicin‑resistant MES‑SA/DX5 uterine sarcoma cells. The dione analogues 5g and 5l increased intracellular rhodamine 123 accumulation by 12.9‑fold compared to untreated resistant cells, directly quantifying P‑gp efflux pump inhibition [1]. Critically, compound 5l at a non‑toxic concentration of 5 μM reduced the IC₅₀ of doxorubicin in resistant cells by 10.1‑fold, effectively restoring chemosensitivity to levels approaching those of the parental drug‑sensitive line. This 10‑fold shift in doxorubicin potency is a functional readout of clinically meaningful MDR reversal. In comparison, first‑generation P‑gp inhibitors such as verapamil typically achieve only 2‑ to 4‑fold sensitization at comparable concentrations and are limited by cardiovascular toxicity, while third‑generation agents like tariquidar, although potent, have failed in clinical trials due to pharmacokinetic interactions. The spiro[indoline-3,2′-quinazoline] scaffold thus offers a structurally distinct chemotype for P‑gp inhibition, and 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one provides the unsubstituted entry point for systematic SAR exploration of this phenotype [1].

P-glycoprotein inhibition multidrug resistance reversal cancer chemotherapy

SIRT1 Inhibition: Tetrahydroquinazoline Ring-Driven Hydrophobic Pocket Occupancy Validated by Docking

The tetrahydroquinazoline ring system of spiroindoline‑3,2′‑quinazolines is essential for SIRT1 inhibitory activity, as demonstrated by molecular docking studies showing that the benzene ring of the 1,2,3,4‑tetrahydroquinazolin moiety occupies the deep hydrophobic pocket of the SIRT1 protein, while one NH group and a sulfonyl substituent participate in strong hydrogen‑bonding interactions with key amino acid residues [1]. N‑Indolylmethyl substituted derivatives of the spiro[indoline-3,2′-quinazoline] scaffold showed dose‑dependent inhibition of Sir2 protein (the yeast homologue of mammalian SIRT1) in vitro, confirming target engagement [1]. This contrasts with non‑spiro tetrahydroquinazoline SIRT1 inhibitors, which lack the oxindole moiety and consequently cannot achieve the same binding pose. Furthermore, spirooxindole scaffolds lacking the tetrahydroquinazoline ring (e.g., spiro[pyrrolidine‑oxindole] MDM2 inhibitors) do not engage SIRT1, underscoring the unique polypharmacology accessible through the full spiro tetrahydroquinazoline‑oxindole framework [1].

SIRT1 inhibition epigenetics senescence

TNF‑α Anti‑Inflammatory Activity: In Vivo Validation of Spiro‑Fused Indoline‑Quinazoline Hybrids in Acute Inflammation Models

Sixteen spiro‑fused indoline‑quinazoline hybrids (4a‑p), structurally derived from the same spiro[indoline‑3,2′‑quinazoline] core as 1,2,3,4‑tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one, demonstrated in vivo anti‑inflammatory activity against TNF‑α, with lead compounds 4b, 4e, 4k, and 4n significantly reducing pro‑inflammatory cytokine levels including TNF‑α, PGE₂, and NF‑κB [1]. In vitro analyses confirmed nanomolar TNFR2‑TNF‑α binding inhibition for the four lead compounds. These hybrids also exhibited central analgesic activity in the hot plate assay and favorable safety profiles in histopathology, ulcerogenicity, renal, hepatic, and acute hemotoxicity evaluations [1]. This multi‑endpoint in vivo validation distinguishes the spiro[indoline‑quinazoline] scaffold from simpler isatin‑derived anti‑inflammatory agents (e.g., the spiroisatin analogue VI that showed only modest TNF‑α inhibition and served as the inspiration for this series), demonstrating the added value of the complete spiro framework for achieving robust in vivo efficacy with acceptable tolerability.

TNF-α inhibition anti-inflammatory in vivo efficacy

Synthetic Accessibility and Regioselective Functionalization: Mono‑Oxindole Architecture Enables Exclusive N‑Derivatization of the Tetrahydroquinazoline Ring

1,2,3,4-Tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one possesses a single free secondary amine in the tetrahydroquinazoline ring, enabling exclusive N‑functionalization without competing reactions at the oxindole NH (which is part of the amide system). This contrasts with the 2,4′(3′H)‑dione analogue, where two carbonyl groups reduce the nucleophilicity of the quinazoline nitrogen and introduce competing reaction sites. The Bergman group demonstrated that the reaction of isatins with 2‑aminobenzylamine in methanol at room temperature directly yields spiro‑tetrahydroquinazoline‑oxindoles without requiring chromatographic purification [1], and subsequent oxidative ring‑expansion chemistry has been developed to access the dione derivatives from this mono‑oxindole precursor [2]. This establishes the mono‑oxindole scaffold as a versatile synthetic hub: it can be directly diversified at the tetrahydroquinazoline nitrogen to generate N‑alkyl, N‑acyl, or N‑sulfonyl libraries, or it can be oxidized to the dione for access to a distinct SAR space. No other spiro[indoline‑quinazoline] isomer offers this combination of single‑point regioselective reactivity and downstream oxidative transformation capability.

regioselective synthesis scaffold diversification parallel library synthesis

Optimal Deployment Scenarios for 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis Targeting FLT3 and Related RTKs

Procure 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one as the core scaffold for a focused library of N‑substituted spiro[indoline-3,2′-quinazoline] derivatives targeting FLT3 kinase. The quantitative SAR from the dione series (Section 3, Evidence Item 1) demonstrates that derivatives bearing this scaffold achieve IC₅₀ values as low as 2.4 μM against FLT3‑driven cancer cell lines and inhibit the drug‑resistant D835Y mutant by 62% at 25 μM [1]. By exploiting the scaffold's exclusive tetrahydroquinazoline NH for N‑alkylation or N‑acylation, medicinal chemistry teams can rapidly explore substituent space to further optimize potency and selectivity, with the option to oxidize the core to the dione if dual‑carbonyl interactions prove advantageous in co‑crystal structures.

MDR Reversal Agent Development for Combination Chemotherapy

Utilize the scaffold to develop novel P‑glycoprotein inhibitors as MDR reversal agents. Evidence from the dione series (Section 3, Evidence Item 2) shows that spiro[indoline-3,2′-quinazoline] derivatives achieve 12.9‑fold enhancement of intracellular substrate accumulation and 10.1‑fold doxorubicin sensitization in resistant cancer cells [2]. The unsubstituted core scaffold allows systematic exploration of N‑substituent effects on P‑gp binding and efflux inhibition, with the goal of identifying candidates that surpass the clinical limitations of verapamil (cardiovascular toxicity) and tariquidar (PK interactions). In vitro profiling should include Rhd123 accumulation assays in MES‑SA/DX5 or comparable MDR cell lines, followed by in vivo efficacy studies in xenograft models with co‑administered doxorubicin.

Dual SIRT1/FLT3 Polypharmacology Probe Design for Aging‑Related and Oncological Research

Exploit the scaffold's demonstrated dual engagement of SIRT1 (Section 3, Evidence Item 3) and FLT3 (Section 3, Evidence Item 1) to design chemical probes that simultaneously modulate epigenetic silencing and tyrosine kinase signaling. Docking studies confirm that the tetrahydroquinazoline benzene ring occupies the SIRT1 hydrophobic pocket [3], while FLT3 inhibition is driven by the spiro framework geometry [1]. Systematic variation of substituents on the oxindole and tetrahydroquinazoline rings can optimize the balance of SIRT1 vs. FLT3 activity, enabling the creation of tool compounds for studying the crosstalk between sirtuin‑mediated deacetylation and FLT3‑driven proliferation in AML and other malignancies.

Anti‑Inflammatory Lead Optimization Leveraging In Vivo‑Validated TNF‑α Suppression

Employ the scaffold as a starting point for anti‑inflammatory drug discovery programs, building on the in vivo efficacy of spiro‑fused indoline‑quinazoline hybrids in reducing TNF‑α, PGE₂, and NF‑κB levels (Section 3, Evidence Item 4) [4]. The core scaffold can be elaborated at both the oxindole and tetrahydroquinazoline positions to further enhance TNFR2‑TNF‑α binding affinity (already demonstrated at nanomolar levels) and to optimize analgesic activity. Key assays for lead optimization should include carrageenan‑induced paw edema (rat), hot plate analgesia, and ex vivo cytokine quantification, with parallel assessment of ulcerogenicity and hematological parameters as demonstrated in the published lead series [4].

Quote Request

Request a Quote for 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.